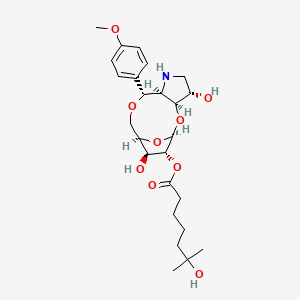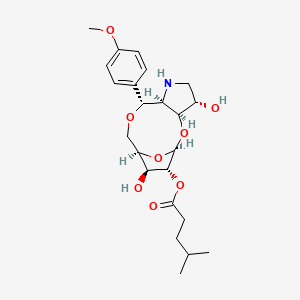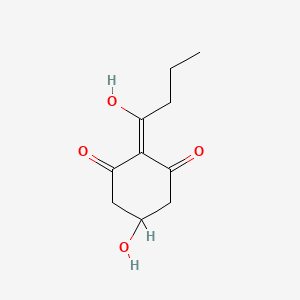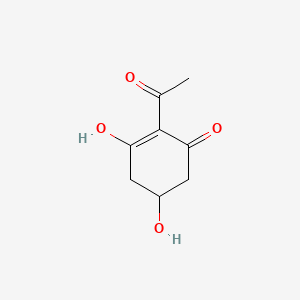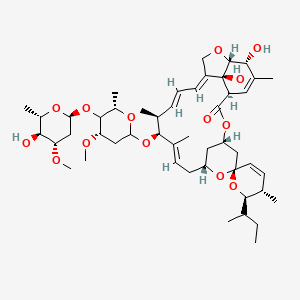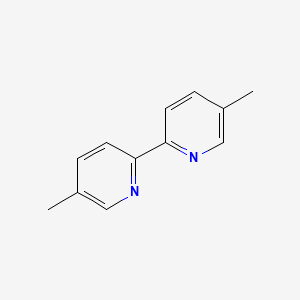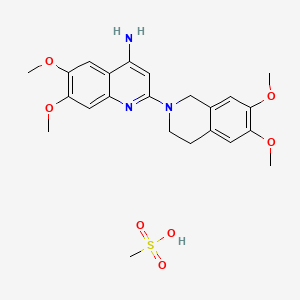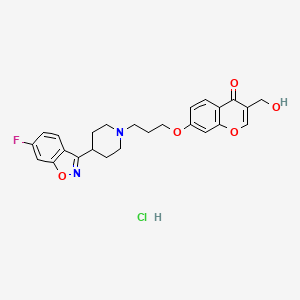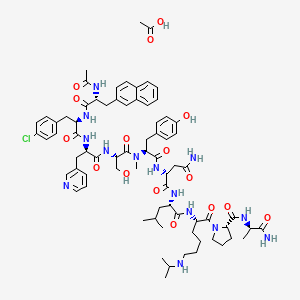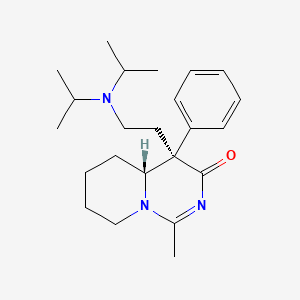
Actisomide
Vue d'ensemble
Description
L'Actisomide est un agent antiarythmique de classe 1A/1B principalement utilisé pour traiter les arythmies auriculaires et ventriculaires . Il est dérivé de la disopyramide et est connu pour sa capacité à bloquer les canaux sodium, de manière similaire à la lidocaïne et à la mexilétine . Ce composé a démontré son efficacité chez diverses espèces, y compris les rats, les chiens, les singes et les humains .
Applications De Recherche Scientifique
Actisomide has a wide range of scientific research applications, including:
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'Actisomide est synthétisé par une série de réactions chimiques impliquant la disopyramide comme matériau de départ . La synthèse implique les étapes suivantes :
Formation du noyau de pyrido[1,2-c]pyrimidin-3-one : Cette étape implique la cyclisation de précurseurs appropriés pour former le noyau hexahydro-3H-pyrido[1,2-c]pyrimidin-3-one.
Réactions de substitution : La structure du noyau est ensuite soumise à des réactions de substitution pour introduire les groupes diisopropylaminoéthyle et phényle à des positions spécifiques.
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'Actisomide subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des métabolites hydroxylés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound.
Substitution : L'this compound peut subir des réactions de substitution pour introduire différents substituants à des positions spécifiques.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures d'alkyle, halogénures d'aryle.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les métabolites hydroxylés, les dérivés réduits et les analogues substitués de l'this compound .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux médicaments antiarythmiques et de composés connexes.
5. Mécanisme d'action
L'this compound exerce ses effets en bloquant les canaux sodium dans les cellules cardiaques, ce qui contribue à stabiliser la membrane cardiaque et à prévenir l'activité électrique anormale . Cette action est similaire à celle de la lidocaïne et de la mexilétine. Les cibles moléculaires de l'this compound comprennent les canaux sodium dépendants du voltage, et sa voie implique l'inhibition de l'afflux de sodium pendant le potentiel d'action cardiaque .
Composés similaires :
Lidocaïne : Un autre bloqueur des canaux sodium utilisé comme agent antiarythmique.
Mexilétine : Similaire à la lidocaïne, utilisé pour ses propriétés antiarythmiques.
Disopyramide : Le composé parent à partir duquel l'this compound est dérivé.
Comparaison :
Mécanisme D'action
Actisomide exerts its effects by blocking sodium channels in cardiac cells, which helps to stabilize the cardiac membrane and prevent abnormal electrical activity . This action is similar to that of lidocaine and mexiletine. The molecular targets of this compound include the voltage-gated sodium channels, and its pathway involves the inhibition of sodium influx during the cardiac action potential .
Comparaison Avec Des Composés Similaires
Lidocaine: Another sodium channel blocker used as an antiarrhythmic agent.
Mexiletine: Similar to lidocaine, used for its antiarrhythmic properties.
Disopyramide: The parent compound from which actisomide is derived.
Comparison:
Propriétés
IUPAC Name |
(4R,4aR)-4-[2-[di(propan-2-yl)amino]ethyl]-1-methyl-4-phenyl-5,6,7,8-tetrahydro-4aH-pyrido[1,2-c]pyrimidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O/c1-17(2)25(18(3)4)16-14-23(20-11-7-6-8-12-20)21-13-9-10-15-26(21)19(5)24-22(23)27/h6-8,11-12,17-18,21H,9-10,13-16H2,1-5H3/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHRRCMLXFLZTF-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(C2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)[C@]([C@@H]2N1CCCC2)(CCN(C(C)C)C(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026019 | |
| Record name | Actisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96914-39-5 | |
| Record name | Actisomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96914-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actisomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096914395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actisomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001026019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACTISOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJQ29N87NR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B1664283.png)
